3-Amino-4-anilinonaphthalene-1,2-diol
Description
Properties
CAS No. |
7595-99-5 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-4-anilinonaphthalene-1,2-diol |
InChI |
InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2 |
InChI Key |
ZLINAFBLBSODAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Catalytic Amination of Glycerin Chlorohydrin to 3-Amino-1,2-propanediol (Representative Data)
| Entry | Catalyst (Primary) | Promoter(s) | Temp (°C) | Time (h) | Yield (g) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Cupric oxide (1.0g) | Ferric oxide (0.2g) | 40 | 2 | 74.47 | 99.2 |
| 2 | Cupric oxide (3.0g) | Manganese oxide (0.3g) | 30 | 1 | 76.26 | 99.0 |
| 3 | Cupric oxide (2.0g) | Chromic oxide (0.8g) | 40 | 3 | 74.98 | 99.3 |
| 4 | Cupric oxide (2.5g) | Zinc oxide (1.25g) | 50 | 1 | 74.34 | 99.2 |
| 5 | Cupric oxide (3.0g) | Titanium oxide (1.8g) | 50 | 2 | 73.84 | 99.3 |
Note: Reaction conducted with 100g glycerin chlorohydrin and 25–27% ammoniacal liquor.
This catalytic system could be adapted for the amination of naphthalene diol derivatives by selecting appropriate catalysts and reaction conditions to introduce the amino and anilino groups selectively.
Multi-Step Synthesis via Condensation and Ring-Opening Reactions
For related heterocyclic amino compounds, synthesis often involves condensation reactions of aromatic acids with aldehydes in the presence of polyphosphoric acid, followed by heating with enamines to form intermediate heterocycles. Subsequent hydrolysis or ring-opening under basic conditions yields amino-substituted derivatives with high yields (74–94%).
Although this method is described for 3-amino-4-arylpyridin-2(1H)-ones, the principle of condensation followed by amination and hydroxylation could be applied to naphthalene derivatives to install amino and hydroxyl groups at desired positions.
Oxidative Dihydroxylation for Diol Formation
The formation of vicinal diols on aromatic or cyclic systems can be achieved by osmium tetroxide-catalyzed dihydroxylation of alkenes. For example, 2-hydroxyisoquinoline-1,3-dione derivatives were converted to diols using osmium tetroxide and N-methylmorpholine N-oxide as co-oxidant at room temperature, followed by purification to yield diol products.
This approach could be adapted to introduce the 1,2-diol functionality on the naphthalene ring system after appropriate precursor synthesis.
Summary Table of Preparation Methods and Key Parameters
Research Findings and Considerations
- The catalytic amination method using cupric oxide and promoters is notable for its high selectivity, short reaction time, and catalyst recyclability, which are advantageous for industrial-scale synthesis.
- Multi-step condensation and ring-opening methods provide access to complex amino-substituted heterocycles but may require harsher conditions and longer reaction times.
- Oxidative dihydroxylation is a reliable method for introducing diol groups but involves toxic osmium reagents and requires careful handling.
- For the specific synthesis of 3-amino-4-anilinonaphthalene-1,2-diol, a combination of these methods may be necessary: initial aromatic substitution to introduce the anilino group, followed by catalytic amination and dihydroxylation to install amino and diol functionalities.
Chemical Reactions Analysis
NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Functional Groups | Key Applications/Properties |
|---|---|---|---|
| 3-Amino-4-anilinonaphthalene-1,2-diol | Naphthalene | -OH (1,2), -NH₂ (3), -NH-C₆H₅ (4) | Potential pharmaceutical intermediate |
| 4-Pyrazin-2-yl-but-3-ene-1,2-diol | Butene chain | -OH (1,2), pyrazine substituent | Natural product (Alismatis rhizoma) |
| 3-Chloro-propane-1,2-diol (3-MCPD) | Propane chain | -OH (1,2), -Cl (3) | Food contaminant, toxic at high doses |
| Polyethylene glycol (PEG) | Polymer of ethane-1,2-diol | Repeating -O-CH₂-CH₂- units | Industrial surfactant, low toxicity |
| (E)-4-(1-(p-tolylimino)ethyl)benzene-1,2-diol | Benzene | -OH (1,2), iminoethyl-tolyl substituent | Estrogen receptor antagonist |
Key Observations :
- Naphthalene vs.
- Substituent Effects: The amino and anilino groups in 3-Amino-4-anilinonaphthalene-1,2-diol may increase hydrogen-bonding capacity compared to pyrazine-substituted diols () or chlorinated diols like 3-MCPD .
- Polymer vs. Monomer: PEG’s polymeric structure contrasts sharply with the monomeric aromatic diols, explaining its industrial utility and biodegradability .
Physicochemical and Toxicological Profiles
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Stability | Toxicity Profile |
|---|---|---|---|---|
| 3-Amino-4-anilinonaphthalene-1,2-diol | ~270 (estimated) | Low | Air-sensitive (amine oxidation) | Unknown; aromatic amines may pose risks |
| 3-MCPD | 110.5 | High | Stable in acidic conditions | Carcinogenic above 400 μg/kg |
| PEG (n=10) | ~440 | High | Hydrolytically stable | Low toxicity (LD₅₀ >5,000 mg/kg) |
Key Findings :
- Solubility: The aromatic rings in 3-Amino-4-anilinonaphthalene-1,2-diol likely reduce water solubility compared to aliphatic diols like 3-MCPD or PEG .
- Toxicity: While 3-MCPD is a known carcinogen, the target compound’s toxicity remains uncharacterized, though aromatic amines often require careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
